molecular formula C15H9Cl2NO2S B11098708 (1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

(1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B11098708
M. Wt: 338.2 g/mol
InChI Key: DSBQBHLCPHLMNA-LFYBBSHMSA-N
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Description

1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridinone core

Preparation Methods

The synthesis of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furo[3,4-c]pyridinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,4-c]pyridinone ring system.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the intermediate with a 2,4-dichlorophenyl reagent under suitable conditions to introduce the 2,4-dichlorophenyl group.

    Formation of the thioxo group:

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties, which can be explored in biological research.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

    Interference with cellular processes: The compound may interfere with specific cellular processes, such as DNA replication, protein synthesis, or cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has a similar 2,4-dichlorophenyl group but differs in its core structure and functional groups.

    2,4-Dichlorophenylhydrazine: This compound contains the 2,4-dichlorophenyl group but has a hydrazine functional group instead of the furo[3,4-c]pyridinone core.

    2,4-Dichlorophenylacetic acid: This compound contains the 2,4-dichlorophenyl group but has an acetic acid functional group instead of the furo[3,4-c]pyridinone core.

Properties

Molecular Formula

C15H9Cl2NO2S

Molecular Weight

338.2 g/mol

IUPAC Name

(1E)-1-[(2,4-dichlorophenyl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C15H9Cl2NO2S/c1-7-4-10-12(20-15(19)13(10)14(21)18-7)5-8-2-3-9(16)6-11(8)17/h2-6H,1H3,(H,18,21)/b12-5+

InChI Key

DSBQBHLCPHLMNA-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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